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3-Hydroxy-4-methylfuran-2(5H)-one - 22438-62-6

3-Hydroxy-4-methylfuran-2(5H)-one

Catalog Number: EVT-3186971
CAS Number: 22438-62-6
Molecular Formula: C5H6O3
Molecular Weight: 114.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Hydroxy-4-methylfuran-2(5H)-one, also known as raspberry ketone, is a naturally occurring compound primarily found in various fruits, particularly in raspberries (Rubus idaeus) and sugarcane (Saccharum officinarum). It belongs to the class of compounds known as furanones, which are characterized by a furan ring with a carbonyl group. This compound is notable for its pleasant aroma and is often utilized in the food industry as a flavoring agent. Additionally, it has garnered attention in scientific research for its potential biological activities, including antimicrobial and antioxidant properties.

Synthesis Analysis

The synthesis of 3-Hydroxy-4-methylfuran-2(5H)-one can be achieved through several methods:

  1. Cyclization of 4-Hydroxy-2-methylbutanoic acid: This method involves treating 4-hydroxy-2-methylbutanoic acid under acidic conditions to promote cyclization, leading to the formation of the desired furanone.
  2. Fermentation: Industrial production often utilizes fermentation processes involving plant materials that naturally contain this compound. This method is cost-effective and allows for large-scale production.
  3. Chemical Reactions: Various synthetic routes can be employed, including oxidation and reduction reactions that modify the compound into different derivatives or related structures.
Molecular Structure Analysis

The molecular formula of 3-Hydroxy-4-methylfuran-2(5H)-one is C6H6O3C_6H_6O_3, with a molecular weight of approximately 126.11 g/mol. The structure consists of a furan ring with hydroxyl and methyl substituents at specific positions:

  • Furan Ring: A five-membered aromatic ring containing one oxygen atom.
  • Hydroxyl Group: Located at the third carbon position.
  • Methyl Group: Attached to the fourth carbon position.

This specific arrangement contributes to its unique chemical properties and aroma.

Chemical Reactions Analysis

3-Hydroxy-4-methylfuran-2(5H)-one can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized to form 3,4-dihydroxy-2-methylfuran-5(2H)-one using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can yield 4-methyl-2,5-dihydrofuran-3-one using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The hydroxyl group can be substituted with various functional groups using reagents such as thionyl chloride or phosphorus tribromide.

These reactions are significant for synthesizing derivatives that may exhibit different biological activities or enhanced flavors.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methylfuran-2(5H)-one involves its interaction with various molecular targets within biological systems:

  • Antioxidant Activity: The compound exhibits potential antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties: Research indicates that it may inhibit the growth of certain bacteria and fungi, contributing to its applications in food preservation and health products .

The precise pathways through which these effects occur are still under investigation but are believed to involve modulation of signaling pathways related to oxidative stress and microbial growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to yellow liquid or powder.
  • Odor: Characterized by a sweet, fruity aroma reminiscent of raspberries.
  • Melting Point: Approximately 31–35 °C.
  • Boiling Point: Around 83–86 °C at reduced pressure.

Chemical Properties

  • Solubility: Slightly soluble in chloroform and methanol.
  • Density: Estimated at about 1.1643 g/cm³.
  • Stability: Hygroscopic nature indicates it readily absorbs moisture from the air.

These properties underscore its utility in flavoring applications and highlight considerations for storage and handling.

Applications

3-Hydroxy-4-methylfuran-2(5H)-one has diverse applications across various fields:

  1. Food Industry: Widely used as a natural flavoring agent due to its pleasant aroma, enhancing the sensory profile of food products .
  2. Pharmaceutical Research: Investigated for its potential health benefits, including antimicrobial and antioxidant effects, which may contribute to formulations aimed at improving health outcomes .
  3. Chemical Synthesis: Serves as a building block in organic synthesis for creating more complex molecules, particularly in the development of fragrances and flavor compounds.
Introduction: Contextualizing 3-Hydroxy-4-methylfuran-2(5H)-one in Flavor Chemistry

Classification within the Furanone Family: Structural and Functional Taxonomy

Structurally, 3-hydroxy-4-methylfuran-2(5H)-one (C₅H₆O₃, MW 114.10 g/mol) belongs to the dihydrofuranone subclass of oxygenated heterocycles, specifically categorized as a γ-lactone (butenolide) due to its five-membered ring structure incorporating an ester bond [3]. Its defining features include:

  • A lactone ring with non-conjugated enol (-OH) at C3
  • Methyl substituent at C4
  • Keto-enol tautomerism at the C3 position

This core structure serves as the fundamental chemical scaffold for numerous alkylated derivatives with significant flavor properties. The systematic name 3-hydroxy-4-methyl-2,5-dihydrofuran-2-one reflects its saturated nature at the 4,5-positions [3]. Functional classification places it among reactive flavor intermediates due to its chemical instability and propensity to undergo transformations during food processing. Its taxonomy within flavor compounds is further defined by its organoleptic character, often described as caramel-like, sweet, and nutty at low thresholds [6] [10].

Structural relationships to key flavor-active derivatives include:

Comparative Furanone Structures

Core CompoundMolecular FormulaMolecular WeightKey Structural FeaturesFlavor Threshold
3-Hydroxy-4-methylfuran-2(5H)-oneC₅H₆O₃114.10Unsubstituted at C5; minimal side chainsRelatively high
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-oneC₇H₁₀O₃142.15Ethyl group at C5 positionExtremely low
3-Hydroxy-4,5-dimethylfuran-2(5H)-oneC₆H₈O₃128.13Methyl groups at C4 and C5Moderate

The flavor potency dramatically increases with alkyl substitution at C5, as evidenced by the 5-ethyl derivative (abhexone) exhibiting flavor thresholds several orders of magnitude lower than the parent compound [4] [6]. This structural-activity relationship highlights the critical role of lipophilic side chains in olfactory reception and explains why the simpler 3-hydroxy-4-methylfuran-2(5H)-one often functions primarily as a biosynthetic precursor rather than a terminal flavorant [10].

Historical Discovery and Key Milestones in Flavor Compound Identification

The identification of 3-hydroxy-4-methylfuran-2(5H)-one emerged indirectly through investigations into more complex flavor molecules. Initial recognition came during the mid-20th century when flavor chemists sought to identify the key components responsible for the characteristic aromas of thermally processed foods. Major milestones include:

  • 1960s-1970s: Structural elucidation of abhexone (5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one) as the primary flavor principle in fenugreek, leading to recognition of the 3-hydroxy-4-methylfuranone core as a critical flavor precursor [6] [10].
  • 1980s: Confirmation of the compound's natural occurrence through advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), revealing its presence in fruits (strawberries, raspberries) and fermented products [4].
  • 1990s: Formal evaluation and standardization by international bodies including JECFA (222) and FEMA (GRAS 3153 for the ethyl derivative), establishing its safety and compositional criteria for use as a flavoring agent [4] [7].
  • 2000s-Present: Mechanistic studies detailing its formation pathways in Maillard reactions and its role as an intermediate in the biosynthesis of more complex furanones in various food matrices [10].

The compound's significance expanded when researchers discovered that it serves as the biochemical precursor to sensorially dominant compounds through enzymatic and thermal alkylation. For example, in roasted coffee, the 5-ethyl derivative forms via Strecker degradation involving free amino acids and reducing sugars, explaining its potent contribution to the characteristic caramel-like notes [10]. Similarly, its occurrence in berries like blackberry and raspberry was linked to enzymatic reduction pathways during fruit ripening [8]. The assignment of CAS RN 698-10-2 to the 5-ethyl derivative formalized its identity in chemical databases, while the parent compound (3-hydroxy-4-methylfuran-2(5H)-one) received CAS RN through J-Global (J2.015.242G) and PubChem, cementing its role as a reference structure for flavor-active furanones [3] [7].

Research Gaps and Current Significance in Food and Biochemical Sciences

Despite extensive characterization, significant research gaps persist regarding 3-hydroxy-4-methylfuran-2(5H)-one's biochemical roles and technological applications:

Biosynthesis and Metabolic Engineering:The enzymatic pathways governing its formation in plant systems remain incompletely mapped. While known to arise from intermediates in the Krebs cycle or via aldol condensation of sugar degradation products, key enzymes responsible for its stereoselective formation in fruits and vegetables require identification [8]. This knowledge gap impedes metabolic engineering efforts aimed at enhancing desirable flavor profiles in crops through biotechnology.

Stability and Reaction Kinetics:The compound exhibits pH-dependent instability, readily undergoing hydrolysis or dimerization under processing conditions. Quantitative studies on its degradation kinetics in complex food matrices are limited, hampering predictive modeling of flavor development during thermal processing [4] [10]. Research focusing on stabilizing its reactive enol functionality through encapsulation or molecular complexation represents an active area of investigation.

Analytical Challenges:Accurate quantification remains problematic due to its tautomeric equilibrium (keto-enol), low threshold, and thermal lability during GC analysis. Development of robust analytical methods (e.g., stable isotope dilution assays coupled with LC-MS/MS) is crucial for precise determination of its endogenous concentrations and transformation products [8] [10].

Occurrence in Natural Sources

Source TypeSpecific ExamplesEstimated ConcentrationDetection Method
FruitsBlackberry, Raspberry, StrawberryLow ppm rangeGC-MS, SPME
Processed FoodsRoasted coffee, Cooked meatVariableGC-Olfactometry, SIDA
Fermented ProductsSoy sauce, Wine, BeerTrace - ppbHRLC-MS, Sensory-guided

Its current significance extends beyond fundamental flavor chemistry into synthetic biology and sensory neuroscience. As a molecular scaffold, it informs the design of novel flavorants through targeted alkylation or oxygenation [6] [8]. Furthermore, neuroscientists utilize its derivatives as probes for studying structure-activity relationships in olfactory reception due to their potent interaction with G-protein coupled receptors. In food biotechnology, understanding its precursor role facilitates optimization of thermal processes to enhance desirable flavor formation while minimizing off-flavors [10]. The compound exemplifies how structurally simple molecules can exert disproportionate influence on sensory perception and food quality, driving ongoing research into its multifaceted roles in natural and engineered systems.

Properties

CAS Number

22438-62-6

Product Name

3-Hydroxy-4-methylfuran-2(5H)-one

IUPAC Name

4-hydroxy-3-methyl-2H-furan-5-one

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C5H6O3/c1-3-2-8-5(7)4(3)6/h6H,2H2,1H3

InChI Key

WXXOVRUZZHZUNY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC1)O

Canonical SMILES

CC1=C(C(=O)OC1)O

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